1-Butyl-3-(4-methoxyphenyl)urea
Overview
Description
1-Butyl-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C12H18N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a butyl group and the other with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(4-methoxyphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 4-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds at room temperature, yielding the desired product after purification by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products:
Oxidation: 1-Butyl-3-(4-hydroxyphenyl)urea.
Reduction: 1-Butyl-3-(4-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butyl-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 1-Butyl-3-(2,5-dimethoxyphenyl)urea
- 1-Butyl-3-(2,4-dimethoxyphenyl)urea
- 1-Butyl-3-(4-ethoxyphenyl)urea
- 1-Butyl-3-(2-chloro-4-methoxyphenyl)urea
Comparison: 1-Butyl-3-(4-methoxyphenyl)urea is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. The methoxy group can influence the compound’s electronic properties, making it more or less reactive towards certain reagents. Additionally, the biological activity of this compound may differ from its analogs due to variations in molecular interactions with biological targets .
Properties
IUPAC Name |
1-butyl-3-(4-methoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13-12(15)14-10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZDUGJWEDTOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304176 | |
Record name | 1-butyl-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26849-50-3 | |
Record name | NSC164437 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-butyl-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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